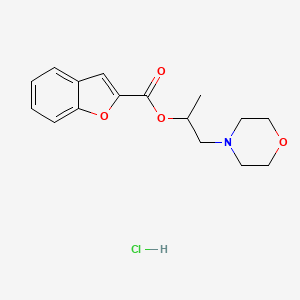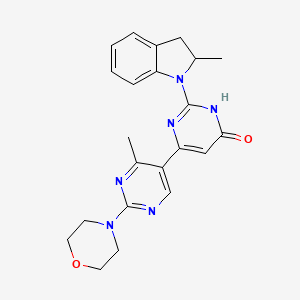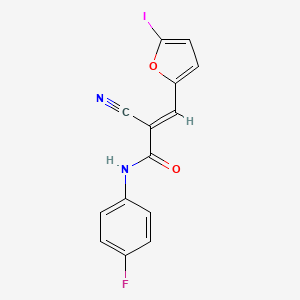
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride, also known as Ro 15-4513, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as benzodiazepine receptor antagonists and has been extensively studied for its effects on the central nervous system.
Mécanisme D'action
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, which is a type of GABA-A receptor. By blocking the action of benzodiazepines, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 can modulate the activity of GABA, which is the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. In general, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been shown to produce a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 for lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows researchers to investigate the role of this receptor in a variety of physiological and behavioral processes. However, one limitation of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.
Orientations Futures
There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and related compounds. Some possible areas of investigation include:
- Developing more selective benzodiazepine receptor antagonists for use in research and clinical settings.
- Investigating the role of benzodiazepine receptors in the development and maintenance of drug addiction.
- Exploring the potential therapeutic applications of benzodiazepine receptor antagonists for the treatment of anxiety disorders, insomnia, and other psychiatric conditions.
- Investigating the cellular and molecular mechanisms underlying the effects of benzodiazepine receptor antagonists on the central nervous system.
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is a valuable tool for scientific research on the central nervous system. Its high potency and selectivity for the benzodiazepine receptor make it a useful compound for investigating the role of this receptor in a variety of physiological and behavioral processes. However, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 involves the reaction of 1-methyl-2-(4-morpholinyl)ethylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. It has also been used to investigate the effects of alcohol on the brain and to develop novel treatments for alcohol addiction.
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-12(11-17-6-8-19-9-7-17)20-16(18)15-10-13-4-2-3-5-14(13)21-15;/h2-5,10,12H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYDVZSBOGMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
